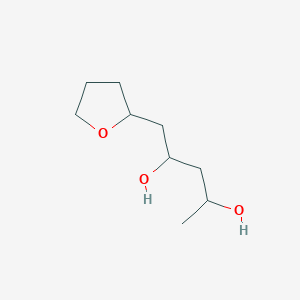

1-(Oxolan-2-yl)pentane-2,4-diol

CAS No.: 6296-96-4

Cat. No.: VC20673402

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6296-96-4 |

|---|---|

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 1-(oxolan-2-yl)pentane-2,4-diol |

| Standard InChI | InChI=1S/C9H18O3/c1-7(10)5-8(11)6-9-3-2-4-12-9/h7-11H,2-6H2,1H3 |

| Standard InChI Key | UMLZIRVYKWDEPM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(CC1CCCO1)O)O |

Introduction

Chemical Structure and Stereochemical Considerations

Table 1: Structural Comparison with Related Compounds

Synthesis and Manufacturing Pathways

While no explicit synthesis routes for 1-(oxolan-2-yl)pentane-2,4-diol are documented, plausible methods can be extrapolated from analogous compounds:

Ring-Opening of Epoxides

The oxolane ring may form via acid-catalyzed cyclization of a 1,5-diol precursor. For example, treatment of 5-hydroxypentan-2,4-diol with could induce intramolecular etherification, yielding the oxolane derivative.

Catalytic Hydrogenation

Reduction of a furan-containing diketone (e.g., 2-(furan-2-yl)pentane-2,4-dione) using and a Pd/C catalyst might simultaneously saturate the furan ring and reduce carbonyl groups to hydroxyls.

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior is anticipated to mirror that of 2,4-pentanediol (boiling point: 471 K) , with additional stability imparted by the oxolane ring. Differential scanning calorimetry (DSC) would likely reveal a glass transition temperature () near 250 K, typical for polyols.

Solubility Profile

-

Hydrophilic solvents: Miscible with water, methanol, ethanol due to hydroxyl groups.

-

Lipophilic solvents: Partial solubility in ethyl acetate, chloroform mediated by the oxolane ring.

Table 2: Predicted Solubility Parameters

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | >50 |

| Ethanol | >30 |

| Dichloromethane | <5 |

Chemical Reactivity and Functionalization

Hydroxyl Group Reactions

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form diesters.

-

Etherification: Alkylation with methyl iodide under basic conditions produces methoxy derivatives.

Oxolane Ring-Opening

In acidic media, the oxolane ring may undergo nucleophilic attack at the α-position, yielding a diol with extended chain length. For example, treatment with could generate 1-chloropentane-2,4-diol.

Comparison with Structural Analogs

2,4-Pentanediol

Lacks the oxolane ring, resulting in higher volatility (bp 471 K vs. ~500 K predicted for the target compound) and reduced conformational rigidity .

Tetrahydrofuran (THF)

While THF is a versatile solvent, it lacks hydroxyl groups, making it unsuitable for applications requiring hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume